Ethyl 4-(1,3-benzothiazole-2-sulfonyl)-3-methylbut-2-enoate
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Overview
Description
Ethyl 4-(1,3-benzothiazole-2-sulfonyl)-3-methylbut-2-enoate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of Ethyl 4-(1,3-benzothiazole-2-sulfonyl)-3-methylbut-2-enoate typically involves the reaction of 1,3-benzothiazole-2-sulfonyl chloride with ethyl 3-methylbut-2-enoate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 4-(1,3-benzothiazole-2-sulfonyl)-3-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl chloride group.
Scientific Research Applications
Ethyl 4-(1,3-benzothiazole-2-sulfonyl)-3-methylbut-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes
Mechanism of Action
The mechanism of action of Ethyl 4-(1,3-benzothiazole-2-sulfonyl)-3-methylbut-2-enoate involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. The sulfonyl group can form strong interactions with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 4-(1,3-benzothiazole-2-sulfonyl)-3-methylbut-2-enoate can be compared with other benzothiazole derivatives such as:
1,3-Benzothiazole-2-sulfonyl chloride: This compound is a precursor in the synthesis of various benzothiazole derivatives and has similar reactivity.
1,3-Benzothiazole-2-sulfonyl fluoride: It is another derivative with similar chemical properties but different reactivity due to the presence of the fluoride group
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
922718-36-3 |
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Molecular Formula |
C14H15NO4S2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
ethyl 4-(1,3-benzothiazol-2-ylsulfonyl)-3-methylbut-2-enoate |
InChI |
InChI=1S/C14H15NO4S2/c1-3-19-13(16)8-10(2)9-21(17,18)14-15-11-6-4-5-7-12(11)20-14/h4-8H,3,9H2,1-2H3 |
InChI Key |
NJDDSIFAWOFILW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)CS(=O)(=O)C1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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